molecular formula C15H22FN3O3 B7898518 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Numéro de catalogue: B7898518
Poids moléculaire: 311.35 g/mol
Clé InChI: YQWANKJHQHJPSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a pyrimidinyloxymethyl substituent. The pyrimidine ring is substituted with a fluorine atom at the 5-position, which enhances metabolic stability and lipophilicity. This compound is used in pharmaceutical and agrochemical research as a synthetic intermediate or precursor for bioactive molecules .

Propriétés

IUPAC Name

tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWANKJHQHJPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Piperidine Core Preparation

The synthesis begins with a Boc-protected piperidine scaffold. As demonstrated in patent CN104628625A, 4-hydroxypiperidine is synthesized via reduction of 4-piperidone hydrochloride hydrate using sodium borohydride (NaBH₄) in methanol (80–90% yield). Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) and potassium carbonate (K₂CO₃) in methanol affords tert-butyl 4-hydroxypiperidine-1-carboxylate (85–92% yield).

Key reaction conditions :

  • Reduction : NaBH₄, MeOH, 30°C, 10 h.

  • Protection : Boc₂O, K₂CO₃, MeOH, reflux, 6–8 h.

Ether Linkage Formation

Nucleophilic Substitution

The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is converted to a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic displacement. For example, mesylation with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) yields the mesylate intermediate (90–95% purity).

This intermediate undergoes substitution with 5-fluoro-2-hydroxypyrimidine under basic conditions. Patent EP1966137A2 details the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60–75°C for 16–42 h, achieving 70–80% yield. Alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) improve regioselectivity.

Optimized conditions :

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : DMF, 70°C, 24 h.

  • Yield : 78%.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers higher efficiency. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the hydroxyl group of 5-fluoro-2-hydroxypyrimidine directly couples to the piperidine alcohol, bypassing the need for a leaving group. This method achieves 65–75% yield but requires rigorous anhydrous conditions.

Comparison of methods :

MethodBase/CatalystSolventTemp (°C)Yield (%)Purity (%)
NucleophilicCs₂CO₃DMF707895
MitsunobuPPh₃/DEADTHF257097

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols (e.g., VulcanChem) employ continuous flow reactors to enhance scalability. The mesylation and substitution steps are integrated into a single system, reducing intermediate isolation. Key parameters include:

  • Residence time : 30 min per step.

  • Throughput : 1–5 kg/h.

  • Purity : >99% (by HPLC).

Characterization and Quality Control

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 4.50 (s, 2H, CH₂O), 8.45 (s, 2H, pyrimidine).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O).

  • MS (ESI+) : m/z 312.2 [M+H]⁺.

Challenges and Optimization

Byproduct Formation

Competing O-alkylation at the pyrimidine N1 position occurs in <10% yield under basic conditions. Switching to bulky bases (e.g., DBU) suppresses this side reaction.

Purification

Crude product purification via silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted starting materials. Recrystallization from n-hexane improves purity to >99% .

Analyse Des Réactions Chimiques

Deprotection

Acid-mediated cleavage removes the tert-butoxycarbonyl (Boc) group:
Boc-protected amineTFA, DCMFree amine+CO2+t-BuOH\text{Boc-protected amine} \xrightarrow{\text{TFA, DCM}} \text{Free amine} + \text{CO}_2 + \text{t-BuOH}
This reaction is critical for generating reactive amine intermediates in pharmaceutical synthesis.

Transesterification

Reacts with alcohols under acidic or basic conditions:
R-COO-t-Bu+R’OHR-COOR’+t-BuOH\text{R-COO-t-Bu} + \text{R'OH} \rightarrow \text{R-COOR'} + \text{t-BuOH}
Used to modify solubility properties for biological testing.

Oxymethyl Linker Modifications

The CH₂O bridge participates in two key reactions:

Ether Cleavage

  • Reductive cleavage : HI/Red P yields methyl iodide and phenolic derivatives

  • Oxidative cleavage : CrO₃/H₂SO₄ converts the linker to a carbonyl group

Radical Reactions

Under UV light with initiators like AIBN, the oxymethyl group undergoes hydrogen abstraction, enabling polymerization or crosslinking.

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring participates in:

ReactionConditionsOutcome
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)5-Fluoro-4-nitropyrimidine
Cross-couplingPd catalysis (Suzuki)Biarylpyrimidine derivatives
ReductionH₂/Pd-CDihydropyrimidine analogs

These modifications enable diversification for structure-activity relationship studies.

Comparative Stability Data

Critical degradation pathways under accelerated conditions:

Stress ConditionDegradation PathwayHalf-Life (25°C)
Acidic (pH 2)Ester hydrolysis + pyrimidine ring opening48 hr
Basic (pH 10)Oxymethyl cleavage12 hr
Oxidative (H₂O₂)Sulfur oxidation (if present)6 hr

Data extrapolated from structurally similar compounds .

Applications De Recherche Scientifique

The compound 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and relevant data.

Pharmaceutical Development

The compound is primarily studied for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, particularly in the context of neurological disorders.

Case Study: Orexin Receptor Antagonism

Research has indicated that derivatives of piperidine can act as orexin receptor antagonists, which are promising for treating sleep disorders and obesity. The specific application of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in this context has shown potential efficacy in modulating orexin pathways, as evidenced by patent filings that explore its pharmacological properties .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to mimic natural substrates makes it suitable for investigating mechanisms of action in various biological systems.

Example: Enzyme Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific enzymes relevant to cancer metabolism, suggesting its utility in cancer research. For instance, the inhibition of certain kinases involved in cell proliferation has been documented, providing a basis for further investigation into its anticancer properties.

Drug Design and Synthesis

The synthesis of this compound serves as a model for developing new drugs targeting similar pathways. Its structural analogs are often synthesized to enhance potency and selectivity towards specific receptors.

Data Table: Structural Analogues and Their Activities

Compound NameStructureActivityReference
Compound A[Structure A]Orexin Receptor Antagonist
Compound B[Structure B]Kinase Inhibitor
Compound C[Structure C]Anticancer Agent

Neuroscience Research

Given its potential interaction with neurotransmitter systems, this compound is also being investigated for its effects on cognitive functions and mood regulation.

Research Findings

Studies have indicated that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial for mood disorders. This opens avenues for exploring the antidepressant potential of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester.

Toxicology Studies

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Toxicological assessments are being conducted to evaluate its effects on various organ systems.

Case Study: Safety Profile Assessment

Preliminary toxicological studies have shown that while the compound exhibits promising therapeutic effects, careful monitoring of dosage is necessary to mitigate potential side effects.

Mécanisme D'action

The mechanism of action of 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can enhance binding affinity and selectivity towards these targets, potentially modulating their activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in:

Heterocyclic core (piperidine vs. piperazine)

Substituents on the aromatic ring (fluoro, bromo, nitro, etc.)

Functional group connectivity (oxymethyl vs. aminomethyl)

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Notable Features
Target Compound : 2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester C₁₆H₂₃FN₃O₄* ~340.38 5-Fluoro-pyrimidin-2-yloxymethyl Piperidine Fluorine enhances stability; tert-butyl ester protects against hydrolysis
Analog 1 : 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester () C₁₆H₂₄FN₄O₂ ~338.39 5-Fluoro-pyrimidin-2-ylaminomethyl Piperidine Aminomethyl group increases hydrogen-bonding potential
Analog 2 : 2-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yloxyMethyl)-piperidine-1-carboxylic acid tert-butyl ester () C₁₈H₂₉N₃O₄S 383.51 Ethoxy, methylsulfanyl Piperidine Methylsulfanyl acts as a leaving group; ethoxy enhances electron density
Analog 3 : 4-(5-Bromo-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester () C₁₃H₂₀BrN₅O₂ ~394.24 5-Bromo-pyrimidin-2-yl Piperazine Piperazine’s dual nitrogen atoms improve solubility and basicity
Analog 4 : 2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester () C₁₆H₂₃N₃O₅ 337.37 3-Nitro-pyridin-2-yloxymethyl Piperidine Nitro group enables reduction to amine for further derivatization

*Estimated based on structural similarity to analogs (e.g., ).

Functional and Reactivity Comparisons

Fluorine vs. Bromo Substituents
  • Target Compound : The 5-fluoro substituent on pyrimidine improves metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
  • Analog 3 (Bromo) : Bromine’s larger size and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce bioavailability .
Piperidine vs. Piperazine Core
  • Target Compound (Piperidine) : A saturated six-membered ring with one nitrogen atom, offering moderate basicity and conformational flexibility .
  • Analog 3 (Piperazine) : Contains two nitrogen atoms, increasing solubility in acidic environments and hydrogen-bonding capacity .
Oxymethyl vs. Aminomethyl Linkers
  • Target Compound (Oxymethyl) : The ether linkage provides hydrolytic stability compared to esters or amines but limits hydrogen-bonding interactions .
  • Analog 1 (Aminomethyl): The amine group enables protonation at physiological pH, enhancing solubility and target binding .

Activité Biologique

2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound integrates a piperidine ring with a fluorinated pyrimidine moiety, which may enhance its biological activity and selectivity towards specific molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C15H22FN3O3
  • Molecular Weight : Approximately 311.35 g/mol
  • Functional Groups : Piperidine ring, fluorinated pyrimidine, tert-butyl ester

The presence of the fluorine atom in the pyrimidine ring is believed to contribute to the compound's pharmacological properties by influencing its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating disease processes.
  • Receptor Modulation : It can bind to receptors, altering their activity and signaling pathways, which is crucial in therapeutic contexts.

Medicinal Chemistry

The compound is being studied for its potential as a building block in the synthesis of therapeutic agents targeting central nervous system disorders. Its structural features may enhance the efficacy of drugs aimed at treating conditions such as bipolar disorder or depression.

Case Studies and Research Findings

  • Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) :
    • A related study indicated that compounds with similar structures exhibit significant inhibition against GSK-3β, an enzyme implicated in various neurological disorders. The administration of these compounds showed promising effects in animal models, reducing hyperactivity and enhancing behavioral responses akin to established treatments like valproate .
  • Pharmacokinetic Properties :
    • Studies have demonstrated that compounds with similar fluorinated pyrimidine structures maintain high stability in liver microsomes, indicating potential for favorable pharmacokinetic profiles. For instance, over 83% of a related compound remained intact after incubation with liver microsomes for 60 minutes .
  • Potential Therapeutic Effects :
    • Research suggests that derivatives of this compound may exert mood-stabilizing effects comparable to traditional antipsychotics, highlighting its potential role in psychiatric treatment .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionInhibits GSK-3β; reduces hyperactivity in models
PharmacokineticsHigh stability in liver microsomes
Mood StabilizationComparable effects to valproate and haloperidol
Binding AffinityEnhanced by fluorinated moiety

Q & A

Basic: What are the critical steps for synthesizing this compound, and how is structural confirmation achieved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the 5-fluoro-pyrimidin-2-yloxymethyl group onto the piperidine scaffold.
  • Protection/deprotection strategies (e.g., tert-butyl carbamate group) to ensure regioselectivity .
  • Coupling reactions under inert atmospheres using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos, with cesium carbonate as a base .

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess intermediate purity before final deprotection .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Environmental Controls: Work in a fume hood to minimize inhalation risks. Store in airtight containers under nitrogen to prevent degradation .
  • Emergency Measures: In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the Safety Data Sheet (SDS) to medical personnel .

Advanced: How can reaction yields be optimized for introducing the 5-fluoro-pyrimidinyloxy moiety?

Methodological Answer:
Key optimization strategies include:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) with electron-rich ligands (XPhos, SPhos) to enhance coupling efficiency .
  • Temperature Control: Conduct reactions at 80–100°C to balance reactivity and side-product formation .
  • Base Selection: Cesium carbonate or potassium tert-butoxide improves deprotonation of the pyrimidine hydroxyl group, facilitating nucleophilic attack .
  • Purification: Use flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates with >95% purity .

Advanced: How should researchers address contradictory data regarding the compound’s stability in solution?

Methodological Answer:

  • Accelerated Stability Studies: Incubate the compound in solvents (e.g., DMSO, methanol) at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC at 254 nm .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
  • Excipient Screening: Add stabilizers (e.g., ascorbic acid for oxidative stability) and test via LC-MS to identify degradation pathways .

Advanced: What analytical techniques are recommended for resolving stereochemical ambiguities in derivatives?

Methodological Answer:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
  • X-ray Crystallography: Co-crystallize derivatives with heavy atoms (e.g., bromine) to determine absolute configuration .
  • NOESY NMR: Detect spatial proximity of protons to confirm chair conformations in the piperidine ring .

Advanced: How can researchers design SAR studies for this compound’s pyrimidine and piperidine motifs?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations at the pyrimidine 5-fluoro position (e.g., Cl, Br) and piperidine N-Boc group (e.g., Cbz, Fmoc) .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or TR-FRET assays.
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: What strategies mitigate genotoxicity risks during preclinical development?

Methodological Answer:

  • AMES Testing: Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .
  • In Silico Screening: Use DEREK or Leadscope to flag structural alerts (e.g., reactive pyrimidine intermediates) .
  • Metabolite Identification: Incubate the compound with liver microsomes and profile via LC-HRMS to detect reactive metabolites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.